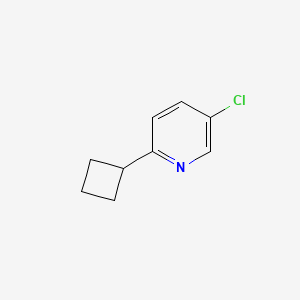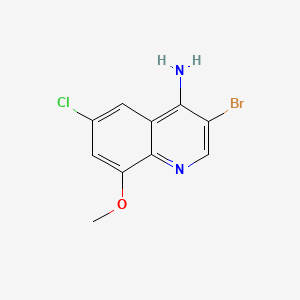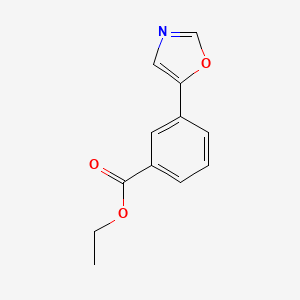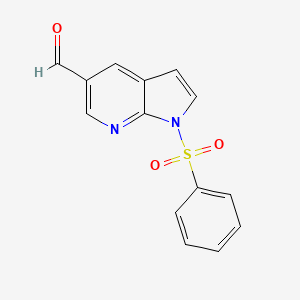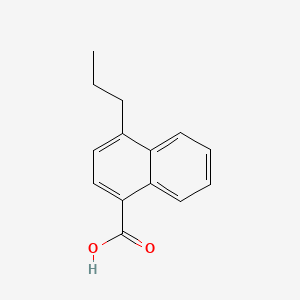
4-Propyl-1-Naphthoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-1-naphthoic acid is an organic compound with the molecular formula C₁₄H₁₄O₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a propyl group attached to the fourth position of the naphthalene ring and a carboxylic acid group at the first position
Wissenschaftliche Forschungsanwendungen
4-Propyl-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
While the specific mechanism of action for 4-Propyl-1-naphthoic acid is not explicitly mentioned in the sources, phenolic acids (PAs), a related class of compounds, have been found to exert several bioactivities including anticancer, cardioprotective, anti-inflammatory, immune-regulatory, and anti-obesity properties . They are strong antioxidants because of hydroxyl groups which play a pivotal role in their anticancer, anti-inflammatory, and cardioprotective potential .
Safety and Hazards
The safety information for 4-Propyl-1-naphthoic acid indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
While specific future directions for 4-Propyl-1-naphthoic acid are not mentioned in the sources, the compound’s potential for various bioactivities suggests that it could be a subject of future research in medicinal chemistry and pharmacology. Further preclinical and clinical studies could be carried out to evaluate the mechanism of action and drug targets of PAs to understand their therapeutic actions and disease therapy in humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Propyl-1-naphthoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-propyl-1-naphthaldehyde is then oxidized to form 4-Propyl-1-naphthoic acid.
Another method involves the Grignard reaction, where 4-bromonaphthalene reacts with propylmagnesium bromide to form 4-propylnaphthalene. This intermediate is then carboxylated using carbon dioxide to yield 4-Propyl-1-naphthoic acid .
Industrial Production Methods
Industrial production of 4-Propyl-1-naphthoic acid typically involves large-scale Friedel-Crafts acylation followed by oxidation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, reaction time, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield naphthoquinones, while reduction with lithium aluminum hydride can produce 4-propyl-1-naphthyl alcohol.
Vergleich Mit ähnlichen Verbindungen
4-Propyl-1-naphthoic acid can be compared with other naphthoic acid derivatives, such as:
1-Naphthoic acid: Lacks the propyl group, resulting in different chemical and physical properties.
2-Naphthoic acid: Has the carboxylic acid group at the second position, leading to different reactivity and applications.
4-Methyl-1-naphthoic acid: Contains a methyl group instead of a propyl group, affecting its solubility and reactivity.
Eigenschaften
IUPAC Name |
4-propylnaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-5-10-8-9-13(14(15)16)12-7-4-3-6-11(10)12/h3-4,6-9H,2,5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRVNKIHIKWKKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741249 |
Source


|
| Record name | 4-Propylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107777-22-0 |
Source


|
| Record name | 4-Propylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)
![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)


![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)

![Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate](/img/structure/B596271.png)
